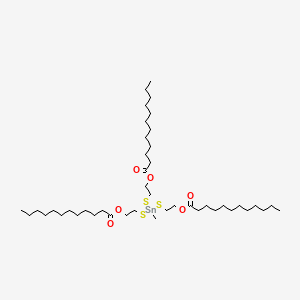![molecular formula C10H20O5Si B13801282 Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)
Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trimethylsiloxy)pentanedioic acid dimethyl ester is an organic compound with the molecular formula C10H20O5Si. It is a derivative of pentanedioic acid, where the hydroxyl groups are replaced by trimethylsiloxy groups, and the carboxyl groups are esterified with methanol. This compound is often used in organic synthesis and research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsiloxy)pentanedioic acid dimethyl ester typically involves the following steps:
Starting Material: The synthesis begins with pentanedioic acid.
Protection of Carboxyl Groups: The carboxyl groups of pentanedioic acid are esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form pentanedioic acid dimethyl ester.
Introduction of Trimethylsiloxy Groups: The hydroxyl groups are then protected by reacting with trimethylsilyl chloride in the presence of a base such as pyridine to form 2-(Trimethylsiloxy)pentanedioic acid dimethyl ester.
Industrial Production Methods
In an industrial setting, the production of 2-(Trimethylsiloxy)pentanedioic acid dimethyl ester follows similar steps but on a larger scale. The process involves:
Bulk Esterification: Large quantities of pentanedioic acid are esterified with methanol using a continuous flow reactor.
Trimethylsilylation: The esterified product is then subjected to trimethylsilylation using trimethylsilyl chloride in a batch reactor, with careful control of temperature and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(Trimethylsiloxy)pentanedioic acid dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids under acidic or basic conditions.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like lithium aluminum hydride for reduction or organolithium reagents for nucleophilic substitution.
Major Products Formed
Hydrolysis: Pentanedioic acid and methanol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
2-(Trimethylsiloxy)pentanedioic acid dimethyl ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicinal Chemistry: Investigated for its potential use in drug development due to its ability to undergo various chemical transformations.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Trimethylsiloxy)pentanedioic acid dimethyl ester involves its ability to undergo hydrolysis, oxidation, and substitution reactions. These reactions are facilitated by the presence of trimethylsiloxy and ester groups, which can be easily modified under appropriate conditions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
Pentanedioic acid dimethyl ester: Lacks the trimethylsiloxy groups, making it less reactive in certain substitution reactions.
2-(Trimethylsiloxy)butanedioic acid dimethyl ester: Similar structure but with one less carbon in the backbone, affecting its reactivity and applications.
2-(Trimethylsiloxy)hexanedioic acid dimethyl ester: Similar structure but with one more carbon in the backbone, influencing its physical properties and reactivity.
Uniqueness
2-(Trimethylsiloxy)pentanedioic acid dimethyl ester is unique due to the presence of both trimethylsiloxy and ester groups, which provide a combination of reactivity and stability. This makes it a versatile compound in organic synthesis and research applications.
特性
分子式 |
C10H20O5Si |
|---|---|
分子量 |
248.35 g/mol |
IUPAC名 |
dimethyl 2-trimethylsilyloxypentanedioate |
InChI |
InChI=1S/C10H20O5Si/c1-13-9(11)7-6-8(10(12)14-2)15-16(3,4)5/h8H,6-7H2,1-5H3 |
InChIキー |
HDZRXELXNZUIKT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC(C(=O)OC)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13801201.png)
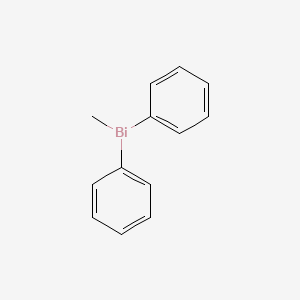
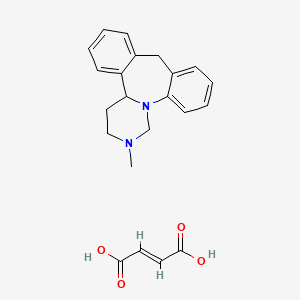
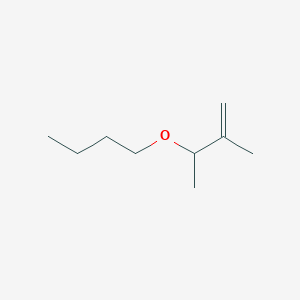
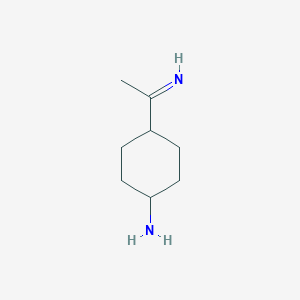
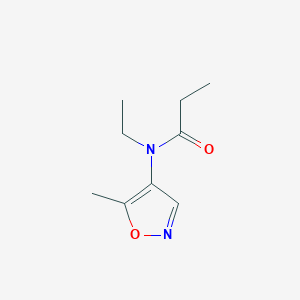

![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)

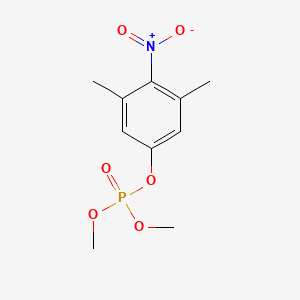
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13801267.png)
![N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide](/img/structure/B13801269.png)
